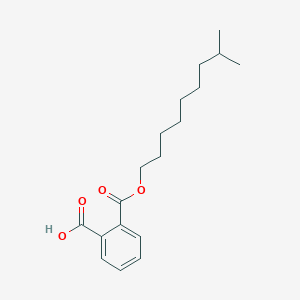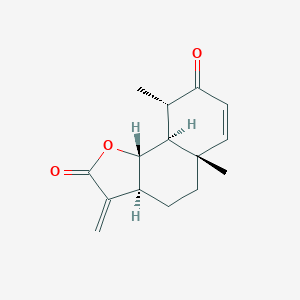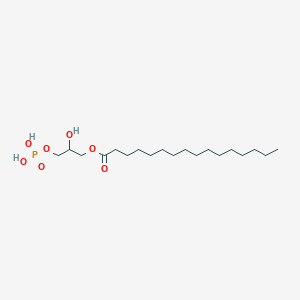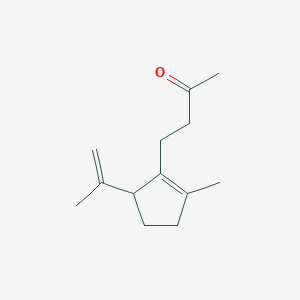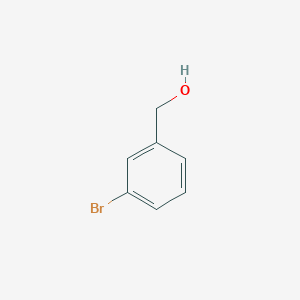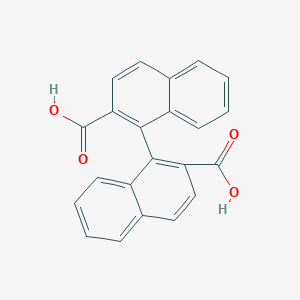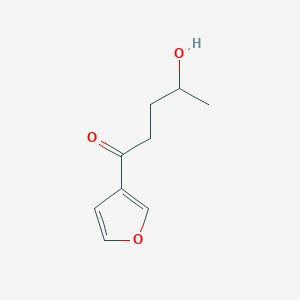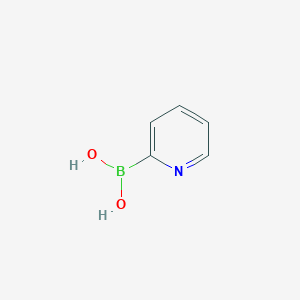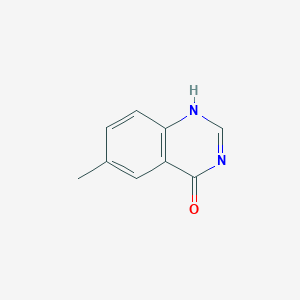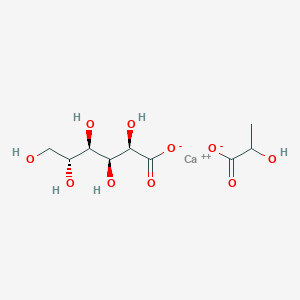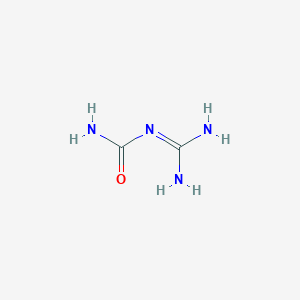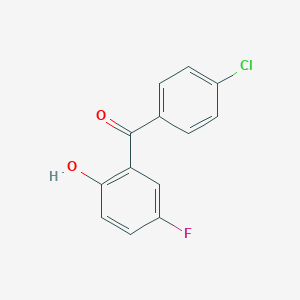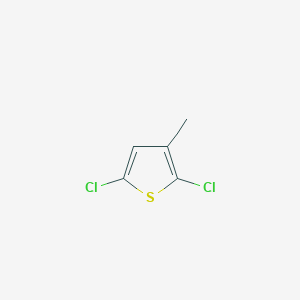
1-(2-Bromoethyl)-4-chlorobenzene
Descripción general
Descripción
1-(2-Bromoethyl)-4-chlorobenzene is a di-substituted benzene derivative with a bromine atom and a chlorine atom attached to the benzene ring. The presence of these halogen substituents significantly influences the molecular structure, physical properties, chemical reactivity, and potential applications of the compound.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the crystal structure of para-bromochlorobenzene, a related compound, has been investigated, revealing insights into the arrangement of halogen atoms in the crystal lattice . Additionally, computational studies provide detailed information on the geometry, electronic density, and vibrational properties of similar molecules .
Chemical Reactions Analysis
The reactivity of 1-(2-Bromoethyl)-4-chlorobenzene in chemical reactions would be influenced by the presence of the halogen substituents. For example, dissociative electron attachment studies on related bromo-chlorobenzene compounds show that the formation of anion fragments is temperature-dependent, indicating that the halogen atoms play a crucial role in the reaction pathways . Moreover, the electronic and structural aspects of these compounds can affect their reactivity with other molecules, as seen in docking studies and molecular dynamics simulations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(2-Bromoethyl)-4-chlorobenzene can be inferred from studies on similar compounds. For example, the NMR spectra of chlorobenzene and bromobenzene in the liquid crystalline phase provide information on the molecular structure and dynamics . The vibrational spectroscopy and computational analyses of di-substituted halogenated benzenes offer insights into their IR and Raman spectra, which are related to their physical properties . Additionally, the nonlinear optical properties and quantum chemical descriptors of these compounds have been calculated, suggesting potential applications in materials science .
Aplicaciones Científicas De Investigación
Application 1: Electrochemical Bromofunctionalization of Alkenes
- Summary of the Application : This research investigates the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor. Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers, and cyclized products in good to excellent yields .
- Methods of Application : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide. Increasing the flow rate to 0.4 mL min−1 or 0.6 mL min−1 resulted in decreased yields of 75% and 70%, respectively .
- Results or Outcomes : The research demonstrated that the electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants. Furthermore, the in situ generation of reactive intermediates minimizes the risk of hazardous reagents .
Application 2: Intermediate Compound in Various Industries
- Summary of the Application : “1-(2-Bromoethyl)-4-chlorobenzene” is widely used as an intermediate compound in various industries, including pharmaceuticals, fragrances, and fine chemicals . It serves as a crucial starting material for the production of several beta-phenethyl derivatives .
Application 3: Manufacture of Pharmaceuticals and Crown Ethers
- Summary of the Application : “1-(2-Bromoethyl)-4-chlorobenzene” is used in the manufacture of pharmaceuticals and crown ethers . It acts as a building block for the development of drugs used to treat different medical conditions .
- Methods of Application : The specific methods of application or experimental procedures can vary greatly depending on the specific drug or crown ether being synthesized .
Application 4: Synthesis of Antimicrobial Agents
- Summary of the Application : “1-(2-Bromoethyl)-4-chlorobenzene” plays a crucial role in pharmaceutical synthesis, particularly in the creation of antimicrobial agents .
- Methods of Application : The specific methods of application or experimental procedures can vary greatly depending on the specific antimicrobial agent being synthesized .
Application 5: Creation of Unique and Appealing Scents
- Summary of the Application : “1-(2-Bromoethyl)-4-chlorobenzene” finds applications in the fragrance industry. It is utilized in the creation of unique and appealing scents in perfumes, colognes, and other personal care products .
- Methods of Application : The specific methods of application or experimental procedures can vary greatly depending on the specific scent being synthesized .
Application 6: Production of Fine Chemicals
- Summary of the Application : “1-(2-Bromoethyl)-4-chlorobenzene” is also employed in the production of fine chemicals. These chemicals are utilized in a wide range of applications, including specialty coatings, polymers, and additives .
- Methods of Application : The specific methods of application or experimental procedures can vary greatly depending on the specific fine chemical being synthesized .
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it can cause.
Direcciones Futuras
This involves predicting or proposing future studies or applications of the compound based on its properties and behavior.
For a specific compound like “1-(2-Bromoethyl)-4-chlorobenzene”, you may need to refer to scientific literature or databases. Please note that not all compounds will have all this information available as it depends on how much research has been done on them. Always ensure to use reliable sources and follow safety guidelines while handling chemical compounds.
Propiedades
IUPAC Name |
1-(2-bromoethyl)-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFMYKFAUNCQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215635 | |
| Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-4-chlorobenzene | |
CAS RN |
6529-53-9 | |
| Record name | 1-(2-Bromoethyl)-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6529-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006529539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2-(4-chlorophenyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

